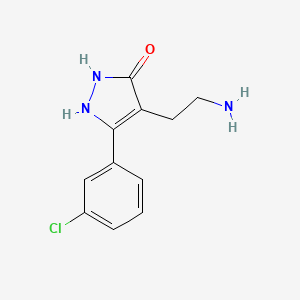

N-(pyridin-2-ylmethyl)butan-2-amine

Vue d'ensemble

Description

N-(pyridin-2-ylmethyl)butan-2-amine is a compound that is part of a broader class of chemicals involving pyridine derivatives. These compounds are of interest due to their potential applications in various fields, including medicinal chemistry and materials science. The pyridine moiety is a common structural motif in many biologically active molecules and is also a versatile ligand in coordination chemistry .

Synthesis Analysis

The synthesis of pyridine derivatives can be achieved through various routes. For instance, the reaction of 2,6-bis(bromomethyl)pyridine with primary amines can yield N,N'-dialkyl-2,11-diaza3.3pyridinophanes, which are related to the target compound . Another approach involves the oxidative C–S bond formation strategy using phenyliodine(III) bis(trifluoroacetate) to synthesize N-(pyridin-2-yl)benzo[d]thiazol-2-amines, demonstrating a metal-free method with a broad scope of substrates . Additionally, the condensation of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine under microwave irradiation can lead to the formation of related tetradentate ligands .

Molecular Structure Analysis

The molecular structure of pyridine derivatives can be complex and diverse. For example, the crystal structure of N,N'-di-tert-butyl-2,11-diaza3.3pyridinophane shows that the pyridyl rings are not in the same plane but are roughly parallel, adopting a syn chair-chair conformation . In another case, the structure of a pyridylimine palladium complex was determined, which is relevant to the target compound due to the presence of the pyridine moiety .

Chemical Reactions Analysis

Pyridine derivatives can participate in various chemical reactions. The pyridylimine palladium complex, for example, has been evaluated as a catalyst for ethylene polymerization, indicating the potential reactivity of such compounds in catalysis . The Buchwald-Hartwig amination is another reaction where pyridine derivatives, such as N-arylpyrimidin-2-amine, can be synthesized, showcasing the versatility of these compounds in forming new chemical bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridine derivatives can be influenced by their molecular structure. For instance, the basicity of nitrogen atoms in these compounds can vary, as shown in nitrogen-NMR studies of 2-(aminomethyl)pyridine and related compounds . The crystal structure of 4-methyl-N-(3-methylphenyl)pyridin-2-amine reveals that the amine and pyridine nitrogen atoms can participate in hydrogen bonding, which can affect the compound's solubility and melting point .

Applications De Recherche Scientifique

-

Chemodivergent Synthesis

- Field : Organic Chemistry

- Application : N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines were synthesized from α-bromoketones and 2-aminopyridine .

- Method : N-(pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free .

- Results : This method provides a new approach to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines, which have significant biological and therapeutic value .

-

Synthesis of N-(Pyridin-2-yl)-Benzamides

- Field : Organic Chemistry

- Application : The synthesis of N-(pyridin-2-yl)-benzamides from aminopyridine and trans-beta-nitrostyrene .

- Method : The synthesis was carried out using Fe2Ni-BDC bimetallic metal–organic frameworks .

- Results : The Fe2Ni-BDC catalyst demonstrated good efficiency in the reaction under optimal conditions .

-

Anti-fungal Effects

- Field : Medical and Biological Research

- Application : A novel N-(tert-butyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine derivative has shown anti-fungal effects .

- Method : The compound was tested in-vitro and in-silico against Candida spp .

- Results : The results of this research are not available in the search results .

-

Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines

- Field : Organic Chemistry

- Application : The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines .

- Method : The specific methods of synthesis are not available in the search results .

- Results : The results of this research are not available in the search results .

-

Anti-Fibrosis Activity

-

Synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl Substituted Ethane-1,2-diamines

- Field : Organic Chemistry

- Application : The synthesis of N-Pyridin-2-ylmethyl and N-Quinolin-2-ylmethyl substituted ethane-1,2-diamines .

- Method : The specific methods of synthesis are not available in the search results .

- Results : The results of this research are not available in the search results .

-

Anti-Fibrosis Activity

- Field : Medical and Biological Research

- Application : A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells .

- Method : The specific methods of synthesis and evaluation are not available in the search results .

- Results : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) show the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .

Orientations Futures

Propriétés

IUPAC Name |

N-(pyridin-2-ylmethyl)butan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-6-4-5-7-11-10/h4-7,9,12H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLQDTDDFBCFDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NCC1=CC=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30406031 | |

| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(pyridin-2-ylmethyl)butan-2-amine | |

CAS RN |

58669-31-1 | |

| Record name | N-(1-Methylpropyl)-2-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58669-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(pyridin-2-ylmethyl)butan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30406031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Naphthyl)imidazo[1,2-a]pyridine-3-carbaldehyde](/img/structure/B1275197.png)

![1-(Benzyloxy)-4-[chloro(phenyl)methyl]benzene](/img/structure/B1275207.png)

![Acetamide, N-[2-[2-(2-thienyl)-1H-indol-3-yl]ethyl]-](/img/structure/B1275209.png)

![3-Thien-2-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1275216.png)

![4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1275221.png)

![2-[(Benzyloxy)methyl]pyrrolidine](/img/structure/B1275232.png)

![4-(3-aminopropyl)-5-[4-(dimethylamino)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B1275235.png)